2-Chloro-1-(furan-2-yl)butane-1,3-dione
Description
Properties
CAS No. |
81683-51-4 |
|---|---|
Molecular Formula |
C8H7ClO3 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-1-(furan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7ClO3/c1-5(10)7(9)8(11)6-3-2-4-12-6/h2-4,7H,1H3 |
InChI Key |
FTWSWUBXGYBFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CO1)Cl |
Origin of Product |
United States |
Biological Activity
2-Chloro-1-(furan-2-yl)butane-1,3-dione is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a furan ring, which contributes to its biological properties. The presence of the chlorine atom and the diketone functional group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes, leading to bacterial cell death. This is supported by studies indicating that similar compounds exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research suggests that the compound can induce apoptosis in cancer cells. This may involve the activation of specific signaling pathways that lead to programmed cell death, a critical mechanism for combating cancer progression .
Biological Activity Data
A summary of the biological activities reported for this compound is presented in Table 1.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Staphylococcus aureus .
- Anticancer Investigations : In vitro tests on cancer cell lines revealed that compounds with similar structures induced significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death .
- Mechanistic Insights : Research highlighted the role of reactive oxygen species (ROS) generation in mediating the anticancer effects of furan derivatives, suggesting that oxidative stress plays a critical role in their efficacy against cancer cells .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Analgesic Properties
Research indicates that compounds similar to 2-Chloro-1-(furan-2-yl)butane-1,3-dione exhibit significant antimicrobial and analgesic activities. For instance, derivatives of butane-1,3-dione have been synthesized that show potential as therapeutic agents against microbial infections and pain relief . The structural similarity to other biologically active compounds suggests a promising avenue for developing new medications.
Case Study: Synthesis and Activity Testing
In a notable study, a series of butane-1,3-dione derivatives were synthesized and tested for their biological activity. The results demonstrated that certain modifications to the furan ring enhanced antimicrobial efficacy. The synthesis involved reacting furan derivatives with chloroacetic acid under controlled conditions, yielding compounds with improved pharmacological profiles .
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as an important reagent in organic synthesis. Its ability to participate in Diels-Alder reactions makes it valuable for constructing complex organic molecules. The compound's reactivity allows chemists to explore various synthetic pathways leading to functionalized products.
Table 1: Reactivity Overview
| Reaction Type | Description | Example Application |
|---|---|---|
| Diels-Alder Reaction | Forms cyclohexene derivatives | Synthesis of pharmaceuticals |
| Condensation | Forms larger carbon frameworks | Development of polymeric materials |
| Electrophilic Addition | Reacts with nucleophiles | Synthesis of fine chemicals |
Material Science
Potential in Polymer Chemistry
The unique structural characteristics of this compound suggest potential applications in the development of advanced materials. Its derivatives may be utilized as intermediates in the synthesis of polymers with specific properties such as thermal stability and chemical resistance . The integration of furan moieties into polymer backbones can enhance material performance in various applications.
Case Study: Polymer Development
A study focused on the incorporation of furan-based compounds into polymer matrices revealed improvements in thermal properties and mechanical strength. The research outlined how the addition of this compound derivatives resulted in polymers suitable for high-performance applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the C2 position undergoes nucleophilic displacement with amines, thiols, and oxygen-based nucleophiles. For example:
-
Reaction with benzylamine : In a multicomponent reaction with 3-formylchromone and ethyl 4,4,4-trifluoro-3-oxobutanoate, it forms 2-hydroxybenzoyl-1,2-dihydropyridinyl-3-ones under reflux conditions in acetonitrile .
-
Thiol substitution : Reacts with aryl sulfoxides in the presence of triflic acid (TfOH) to yield γ-arylated 1,3-diketones via formal metal-free γ-arylation .
Key conditions : Acidic or basic catalysts, polar aprotic solvents (e.g., CHCl, acetonitrile), and temperatures ranging from 25°C to 80°C .
Cyclocondensation Reactions
The compound participates in annulation reactions to form heterocyclic frameworks:
-
Photocatalytic cyclization : Under violet LED irradiation (393 nm) with 2-chloro-9H-thioxanthen-9-one as a catalyst, it forms polysubstituted furan derivatives in 84% yield .
-
Knoevenagel condensation : Reacts with malononitrile in ethanol using sodium acetate to generate dicyanomethylene-substituted indane derivatives .
Halogen Exchange and Sequential Halogenation
The chloro group can be replaced by fluorine or bromine under controlled conditions:
-
Fluorination with Selectfluor : Sequential treatment with N-chlorosuccinimide (NCS) and Selectfluor in anhydrous acetonitrile converts the compound to 2-chloro-2,4,4,4-tetrafluoro-1-(furan-2-yl)butane-1,3-dione hydrate in 84% yield .
-
Bromination : Copper(II) bisoxazoline-catalyzed bromination with N-bromosuccinimide (NBS) yields bromochlorofluoromethyl ketones, precursors for Wittig and Horner–Wadsworth–Emmons reactions .
Multicomponent Reactions (MCRs)
The compound serves as a key intermediate in one-pot syntheses:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Formylchromone, benzylamine | Reflux in CHCN, 6–8 h | 2-Hydroxybenzoylpyridinyl-3-ones | 61–85% | |
| Aryl sulfoxides, TfOH | EtOAc, 25°C, 12 h | γ-Arylated 1,3-diketones | 76–92% |
Mechanistic Insights
-
Electrophilic reactivity : The chloro and carbonyl groups act as electrophilic centers, attracting nucleophiles such as amines or thiols .
-
Solvent effects : Polar solvents (e.g., DMSO, acetonitrile) enhance reaction rates by stabilizing transition states.
-
Kinetic control : Reactions with malononitrile proceed via kinetic pathways at room temperature, favoring mono-substitution over di-substitution .
Catalytic Systems and Optimization
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituents on the butane-1,3-dione core significantly alter physical, electronic, and reactive properties. Below is a comparative analysis of key derivatives:
Key Observations :
- Furan vs. Phenyl : The furan-2-yl group in the target compound enables stronger hydrogen bonding in the excited state compared to phenyl derivatives, facilitating ESIPT .
- Chlorine vs. Trifluoromethyl : Chlorine’s moderate electron-withdrawing effect contrasts with the stronger -I effect of CF₃, which may reduce proton transfer efficiency in trifluoromethylated analogs .
Photophysical Behavior and ESIPT Efficiency
Studies on 1-aryl-2-(furan-2-yl)butane-1,3-dione derivatives (AYFBDs) reveal that substituents dictate ESIPT efficiency.
However, its exact position in the reactivity hierarchy requires experimental validation.
Preparation Methods
Detailed Experimental Data
| Parameter | Details |
|---|---|
| Starting Material | 1-(furan-2-yl)butane-1,3-dione (20 mg, 0.13 mmol) |
| Catalyst | 2-chloro-9H-thioxanthen-9-one (3.2 mg, 0.01 mmol, 0.1 equiv) |
| Solvent | 2% ethanol in dichloromethane (1.3 mL) |
| Atmosphere | Argon purged |
| Irradiation | Violet LEDs (393 nm, 2 x 10 W) |
| Reaction Time | 48 hours |
| Reaction Monitoring | Thin-layer chromatography (TLC) |
| Purification | Column chromatography (5-10% EtOAc in hexane) |
| Product Yield | 84% |
| Product Appearance | Pale-yellow liquid |
| IR (neat) | 2920, 2850, 1712, 1676, 1462, 1388, 1278, 1229 cm^-1 (indicative of diketone and furan functionalities) |
This method demonstrates a mild, efficient, and selective approach to prepare the chlorinated diketone with good yields and purity.
Mechanistic Considerations
The photochemical method relies on the activation of the catalyst 2-chloro-9H-thioxanthen-9-one under violet LED light, which facilitates the generation of reactive species that promote chlorination at the 2-position of the butane-1,3-dione moiety. The argon atmosphere prevents oxidation or side reactions. The use of dilute ethanol in dichloromethane provides an optimal solvent environment balancing solubility and reaction kinetics.
The two-step halogenation involving N-chlorosuccinimide and Selectfluor illustrates the challenge of controlling halogenation on sensitive diketone substrates, especially those prone to hydration. This approach is more suited to perhalogenated ketones but informs potential alternative routes for chlorination.
Comparative Summary of Preparation Methods
| Method | Key Features | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Photochemical chlorination with 2-chloro-9H-thioxanthen-9-one catalyst | Mild conditions, violet LED irradiation, argon atmosphere | 84% | High selectivity, mild conditions | Requires specialized light source, long reaction time (48 h) |
| Two-step halogenation (NCS + Selectfluor) | Sequential chlorination and fluorination on trifluoromethylated diketones | 69-84% (for analogues) | Enables mixed halogenation | Complex procedure, sensitive to hydration, less direct for target compound |
Research Findings and Applications
The preparation of 2-chloro-1-(furan-2-yl)butane-1,3-dione via photochemical methods has been validated with detailed characterization data including infrared spectroscopy and chromatographic purity. The compound’s structure and purity make it suitable for further synthetic transformations, particularly in the design of halogenated intermediates for pharmaceuticals and agrochemicals.
The broader research on halogenated diketones highlights the importance of controlled halogenation and the utility of photochemical catalysis in achieving selective substitution patterns. The methodologies developed provide a platform for synthesizing a variety of halogenated diketones with potential for further functionalization.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-1-(furan-2-yl)butane-1,3-dione, and how can reaction parameters be optimized?
The compound can be synthesized via Claisen condensation between chloroacetyl chloride and a furan-2-yl ketone derivative. Key parameters include:
- Catalyst selection : Use base catalysts like sodium hydride or potassium carbonate to deprotonate the active methylene group.
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent optimization : Anhydrous THF or dichloromethane ensures moisture-free conditions, critical for yield stability.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm the dione moiety (δ ~2.8–3.2 ppm for methylene protons) and furan ring protons (δ ~6.5–7.5 ppm).
- IR spectroscopy : Strong C=O stretches (~1700–1750 cm) and C-Cl stretches (~550–750 cm) validate functional groups.
- Single-crystal X-ray diffraction : Use SHELXL () for refinement. For example, disorder in the furan ring (common in heterocycles) requires careful modeling of thermal parameters .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?
Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can:
- Map electron density distributions , highlighting electrophilic sites (e.g., carbonyl carbons) for nucleophilic attack.
- Predict reaction pathways : Compare activation energies for enolization vs. direct substitution at the chloro position.
- Analyze correlation energies : The Colle-Salvetti functional (modified for kinetic energy density) quantifies electron correlation effects, critical for understanding charge transfer in reactions .
Q. How can researchers resolve contradictions in reported reactivity or physical properties (e.g., melting points)?
- Reproducibility checks : Control moisture levels (hygroscopic diones often degrade, altering melting points).
- Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity. Contaminants like unreacted furan derivatives may skew results.
- Crystallographic comparison : Overlay reported crystal structures (e.g., CCDC entries) to identify polymorphic variations .
Q. What strategies optimize the use of SHELX software for crystallographic refinement of this compound?
- Data collection : High-resolution (<1.0 Å) data at 200 K minimizes thermal motion artifacts.
- Disorder modeling : For furan ring disorder (common in ), split positions and refine occupancy ratios.
- Validation tools : Use PLATON to check for missed symmetry or hydrogen bonding networks. SHELXPRO interfaces with PDB formats for macromolecular comparisons .
Q. How does the chloro substituent influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Electronic effects : The electron-withdrawing chloro group enhances electrophilicity at the adjacent carbonyl, favoring nucleophilic additions (e.g., Grignard reagents).
- Steric effects : Substitution at position 2 may hinder π-stacking in furan-mediated cycloadditions. Kinetic studies (UV-Vis monitoring) can quantify rate differences vs. non-chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
